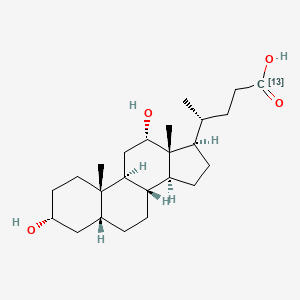
1-(2-Cloroacetil)piperidina-4-carbonitrilo
Descripción general
Descripción
1-(2-Chloroacetyl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C8H11ClN2O and a molecular weight of 186.64 . It is used extensively in scientific research due to its versatile applications.
Synthesis Analysis
The synthesis of derivatives of this compound can start from S-proline via a chloroacetylation followed by an amidation of its carboxylate group . Another synthesis method involves the reaction of L-proline with chloroacetyl chloride .Molecular Structure Analysis
The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
1-Piperidinecarbonitrile in tetrahydrofuran (THF) reacts with a solution of piperidyl lithium in THF at 0°C to yield lithium [1,1,3,3- bis (pentamethylene)guanidinate] .Aplicaciones Científicas De Investigación
Desarrollo de Inhibidores del Canal de Calcio Tipo T
Este compuesto se ha utilizado en la síntesis de 1,3,4-oxadiazoles, que muestran promesa como inhibidores selectivos de los canales de calcio tipo T . Estos canales son objetivos potenciales para el tratamiento de afecciones como el dolor neuropático, la epilepsia y el insomnio.
Creación de Híbridos de Moléculas Bioactivas
El compuesto sirve como un bloque de construcción en la creación de moléculas híbridas mediante la combinación de unidades farmacofóricas de diferentes clases de moléculas bioactivas. Este enfoque tiene como objetivo mejorar la eficacia biológica y desarrollar resistencia a ciertas condiciones .
Ciencia y Tecnología Avanzada de Baterías
En el campo de la ciencia de las baterías, 1-(2-Cloroacetil)piperidina-4-carbonitrilo puede estar involucrado en el desarrollo de nuevos materiales que mejoran el rendimiento y la longevidad de las baterías .
Soluciones de Entorno Controlado y Sala Blanca
La investigación que involucra entornos controlados, como las salas blancas, puede utilizar este compuesto en el desarrollo de nuevos materiales o procesos que requieren una síntesis química y una manipulación precisas .
Soluciones de Investigación en Ciencias de la Vida
Este compuesto también es significativo en la investigación más amplia de las ciencias de la vida, donde se puede utilizar en diversas aplicaciones que van desde la química analítica hasta la producción biofarmacéutica .
Síntesis de Reactivos de Des-O-cloroacetilación
Se utiliza en la preparación de reactivos para la des-O-cloroacetilación, una reacción importante en la modificación de moléculas orgánicas, que puede ser fundamental en la síntesis de entidades químicas complejas .
Metoxilación Electroquímica
El compuesto es un reactivo en la α-metoxilación electroquímica regioselectiva, una reacción que se puede utilizar para introducir grupos metoxi en moléculas, alterando así sus propiedades químicas y aplicaciones potenciales .
Propiedades
IUPAC Name |
1-(2-chloroacetyl)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c9-5-8(12)11-3-1-7(6-10)2-4-11/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCCMYNMRAAADM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

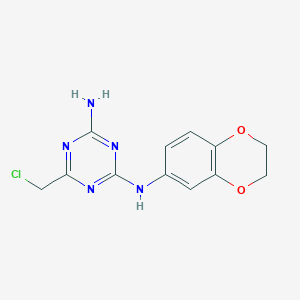

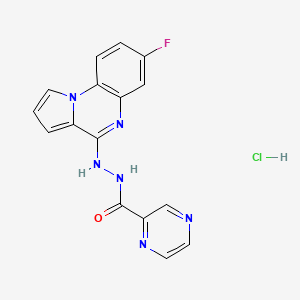
![2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1530505.png)

![Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate hydrochloride](/img/structure/B1530508.png)

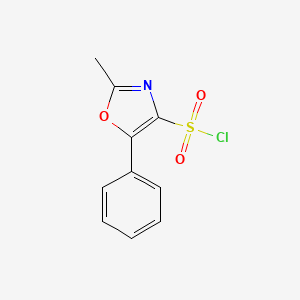
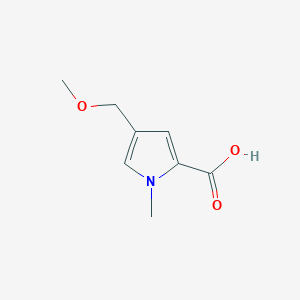
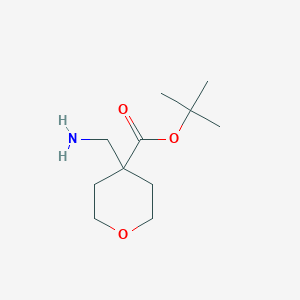
![7-Nitro-3,4-dihydro-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B1530519.png)


